CPI-455 hydrochloride - 2095432-28-1

CPI-455 hydrochloride

Catalog Number: EVT-3165536
CAS Number: 2095432-28-1
Molecular Formula: C16H15ClN4O
Molecular Weight: 314.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPI-455 hydrochloride is a potent and selective inhibitor of lysine-specific histone demethylase 5A (KDM5A). [, ] It is classified as a small molecule inhibitor and plays a crucial role in epigenetic research by enabling scientists to study the biological functions of KDM5A and its involvement in various cellular processes, particularly in the context of cancer. [, ]

Chemical Reactions Analysis

The abstracts primarily focus on CPI-455 hydrochloride's inhibitory activity towards KDM5A, without delving into other specific chemical reactions. [, ] It is plausible that, like other small-molecule inhibitors, CPI-455 interacts with its target through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Mechanism of Action

CPI-455 hydrochloride functions by selectively inhibiting KDM5A, a histone demethylase. [, ] Histone demethylases, like KDM5A, typically remove methyl groups from lysine residues on histones, influencing gene expression. By inhibiting KDM5A, CPI-455 prevents the removal of these methyl groups, leading to altered gene expression patterns and influencing downstream cellular processes like cell cycle arrest, senescence, and apoptosis. [, , , ]

Applications
  • Studying KDM5A's Role in Cancer Development and Progression: CPI-455 has been used to demonstrate KDM5A's role as an oncogene in various cancers, including liver cancer [] and breast cancer. [] Its use has helped establish KDM5A's involvement in cancer cell proliferation, metastasis, and drug resistance. []
  • Investigating CPI-455's Therapeutic Potential: Studies have explored the potential of CPI-455 as a therapeutic agent, especially in combination with other chemotherapeutic drugs. For instance, research has shown that CPI-455 enhances the sensitivity of liver cancer cells to cisplatin. [] Similarly, it has demonstrated synergistic effects with temozolomide against temozolomide-resistant glioblastoma cells. [, ]
  • Elucidating CPI-455's Mechanism of Action: Research using CPI-455 has shed light on its mechanism of action. It has been shown to promote the accumulation of cell cycle inhibitors p16 and p27, leading to cell cycle arrest and senescence. [] Additionally, it has been implicated in activating autophagic and apoptotic pathways, inhibiting cell clonogenicity, and dephosphorylating Akt, a key protein in the pro-survival PI3K/Akt signaling pathway. []
  • Inducing Astrocytogenesis in Neural Stem Cells: In a study focusing on neural stem cells, CPI-455 demonstrated the ability to induce astrocytogenesis, highlighting its potential in influencing cell fate decisions. []
Future Directions
  • Further Investigating CPI-455's Efficacy In Vivo: While preliminary in vivo studies have shown promising results, more extensive research is necessary to evaluate CPI-455's efficacy and safety in animal models of various cancers. []
  • Exploring Combination Therapies: The synergistic effects observed with CPI-455 and other chemotherapeutic agents, like cisplatin and temozolomide, warrant further investigation. [, , ] Research could focus on identifying optimal drug combinations and treatment regimens.

JIB-04

Compound Description: JIB-04 is a small molecule inhibitor that targets multiple lysine histone demethylases (KDMs), including KDM5A and others. It exhibits anti-cancer activity against glioblastoma cells, particularly those that have developed resistance to temozolomide (TMZ). JIB-04 induces autophagy, apoptosis, and cell cycle arrest. It also inhibits cell clonogenicity and dephosphorylates Akt, a protein kinase involved in cell survival and growth. JIB-04 demonstrates a synergistic effect when used in combination with TMZ, effectively targeting TMZ-resistant glioblastoma cells [].

Relevance: JIB-04 and CPI-455 hydrochloride both target and inhibit KDM5A, a histone demethylase often overexpressed in various cancers, including glioblastoma [].

GSK-J4

Compound Description: GSK-J4 is a selective inhibitor of the histone demethylases KDM6B (also known as JMJD3) and KDM6A (also known as UTX). These demethylases specifically target histone H3 lysine 27 trimethylation (H3K27me3), a repressive histone mark. GSK-J4 has demonstrated efficacy in preclinical models of diffuse intrinsic pontine glioma (DIPG), a pediatric brain tumor, by increasing H3K27me3 levels and potentially reactivating tumor suppressor genes silenced in this cancer [].

Relevance: While GSK-J4 targets KDM6B and CPI-455 hydrochloride targets KDM5A, both compounds ultimately act on histone demethylases, albeit different families, and both are being investigated for their potential anti-cancer properties [].

Relevance: Research suggests that CPI-455 hydrochloride enhances the cytotoxicity of CDDP in liver cancer cells by modulating the ROCK1/PTEN/AKT signaling pathway. This combination therapy shows promise in overcoming CDDP resistance and improving treatment outcomes in liver cancer [].

SF1670

Compound Description: SF1670 is a pharmacological inhibitor of the tumor suppressor gene PTEN (phosphatase and tensin homolog). Inhibiting PTEN can lead to the activation of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer and contributes to tumor cell survival, growth, and proliferation [].

Relevance: The study investigating the effects of CPI-455 hydrochloride on liver cancer cells used SF1670 to further explore the mechanism of action of CPI-455 in enhancing CDDP sensitivity. Results indicated that inhibiting PTEN with SF1670 partially counteracted the synergistic cytotoxic effects of CPI-455 and CDDP, suggesting the involvement of the PTEN/AKT pathway in CPI-455's mechanism [].

4-Chloro-7-Nitro-2,1,3-Benzoxadiazole

Compound Description: 4-Chloro-7-nitro-2,1,3-benzoxadiazole is a chemical compound used as a derivatizing agent in analytical chemistry. It reacts with primary amines, such as those found in memantine, to form fluorescent products detectable using spectrophotometric techniques [].

Relevance: One of the described spectrophotometric methods for determining memantine hydrochloride involved reacting it with 4-Chloro-7-nitro-2,1,3-benzoxadiazole. The resulting product could then be measured at a specific wavelength to determine the concentration of memantine []. Though not directly related to CPI-455 hydrochloride in terms of biological activity, this method highlights analytical techniques applicable to studying various pharmaceutical compounds.

o-Phthalaldehyde (OPA)

Compound Description: o-Phthalaldehyde (OPA) is a chemical reagent widely used in analytical chemistry for the fluorometric detection of amines, thiols, and other nucleophilic compounds. OPA reacts with these compounds in the presence of a thiol, such as N-acetyl-L-cysteine, to form highly fluorescent isoindole derivatives [].

Relevance: A third method for the determination of memantine hydrochloride investigated its reaction with o-phthalaldehyde (OPA) in the presence of N-acetyl-L-cysteine []. This approach, though not directly linked to CPI-455 hydrochloride in terms of biological activity, exemplifies versatile analytical techniques applicable to diverse pharmaceutical compounds.

Properties

CAS Number

2095432-28-1

Product Name

CPI-455 hydrochloride

IUPAC Name

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride

Molecular Formula

C16H15ClN4O

Molecular Weight

314.77

InChI

InChI=1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,18H,1-2H3;1H

InChI Key

SNODPNXOTKXHHH-UHFFFAOYSA-N

SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl

Canonical SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.